Critical Data Gap Identified: Absence of Public-Facing, Comparator-Based Bioactivity Data
A rigorous search of public-domain primary literature, patents, and authoritative databases (excluding excluded vendor sites) failed to identify any study containing quantitative bioactivity data (e.g., IC50, Ki, EC50) for this specific compound alongside its closest analogs under identical experimental conditions [REFS-1, REFS-2]. This is a critical procurement evidence gap. The compound is inferred to be an LRRK2/LRRK2 G2019S inhibitor based on a drug-target database entry, but no inhibition constant or assay context is provided [1]. This absence of data means no quantified differentiation can be made against the 3-methyl (CAS 332152-67-7) or 4-methyl analogs, despite their availability.
| Evidence Dimension | Publicly available quantitative bioactivity data |
|---|---|
| Target Compound Data | No quantifiable data found in public-domain, non-excluded sources. |
| Comparator Or Baseline | N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-3-methylbenzamide (CAS 332152-67-7) and N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-4-methylbenzamide. |
| Quantified Difference | Not available |
| Conditions | N/A |
Why This Matters
For scientific procurement, the absence of public comparative bioactivity data represents a critical risk, as it prevents evidence-based differentiation and forces reliance on unverified structure-activity assumptions.
- [1] DrugMAP. Details of the Drug: DM3U58I. Molecular Interaction Atlas. Available at: http://drugmap.idrblab.net/data/drug/details/DM3U58I (accessed 2026-05-09). View Source
- [2] Systematic search of PubMed, Google Patents, BindingDB, and ChEMBL for CAS 332152-66-6 and its structural analogs, conducted on 2026-05-09. View Source
